3-Bromo-4,5,6-triphenyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5,6-triphenyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. The presence of bromine and phenyl groups in this compound makes it a unique compound with distinct chemical properties.
Preparation Methods
The synthesis of 3-Bromo-4,5,6-triphenyl-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2H-pyran-2-one with triphenylphosphine in the presence of a base. The reaction conditions typically include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Chemical Reactions Analysis
3-Bromo-4,5,6-triphenyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-4,5,6-triphenyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6-triphenyl-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the bromine and phenyl groups allows it to form stable interactions with target molecules, leading to its biological effects .
Comparison with Similar Compounds
3-Bromo-4,5,6-triphenyl-2H-pyran-2-one can be compared with other similar compounds such as:
4-Bromo-3,6-dihydro-2H-pyran: This compound has a similar pyran ring structure but lacks the phenyl groups, making it less complex and potentially less reactive.
2H-Pyran, 3,4-dihydro-: This compound is another pyran derivative but does not contain the bromine or phenyl groups, resulting in different chemical properties and reactivity.
3-Bromo-4,5,6-triphenyl-2H-pyran-2-thione: This compound is structurally similar but contains a thione group instead of a ketone group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
87888-38-8 |
---|---|
Molecular Formula |
C23H15BrO2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-bromo-4,5,6-triphenylpyran-2-one |
InChI |
InChI=1S/C23H15BrO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22(26-23(21)25)18-14-8-3-9-15-18/h1-15H |
InChI Key |
SWJZEQIBXDYBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C(=C2C3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.